

(±)-Isamoltane hydrochloride chemical structure and synthesis

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Compound of Interest

Compound Name: Isamoltan hydrochloride

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An In-depth Technical Guide to (±)-Isamoltane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (±)-Isamoltane hydrochloride, a significant pharmacological tool in neuroscience research. It details the compound's chemical structure, synthesis, pharmacological properties, and mechanism of action, presenting data and methodologies in a clear, structured format for specialists in the field.

Chemical Structure and Properties

(±)-Isamoltane hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-enantiomers of Isamoltane.^[1] Its systematic IUPAC name is 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol hydrochloride.^{[2][3]} The molecule features a phenoxypropanolamine backbone, which is common to many beta-blockers, substituted with a pyrrole group on the phenyl ring.

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shape=plaintext]; C_phenyl6 [label="C", pos="-4.5,-2.5!", shape=plaintext];  
  
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H4; C3 -- H5;  
  
// Propanolamine chain bonds N_amine -- C_chiral; C_chiral -- OH; C_chiral -- C_bridge;  
C_bridge -- O_ether; O_ether -- C_phenyl1; N_amine -- C_iso1;  
  
// Isopropyl group bonds C_iso1 -- C_iso2; C_iso1 -- C_iso3;  
  
// Phenyl Ring bonds C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 --  
C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;  
C_phenyl2 -- N_pyrrole;  
  
// Pyrrole Ring bonds N_pyrrole -- C_pyrrole1; C_pyrrole1 -- C_pyrrole2; C_pyrrole2 --  
C_pyrrole3; C_pyrrole3 -- N_pyrrole;
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Caption: Chemical structure of (±)-Isamoltane Hydrochloride.

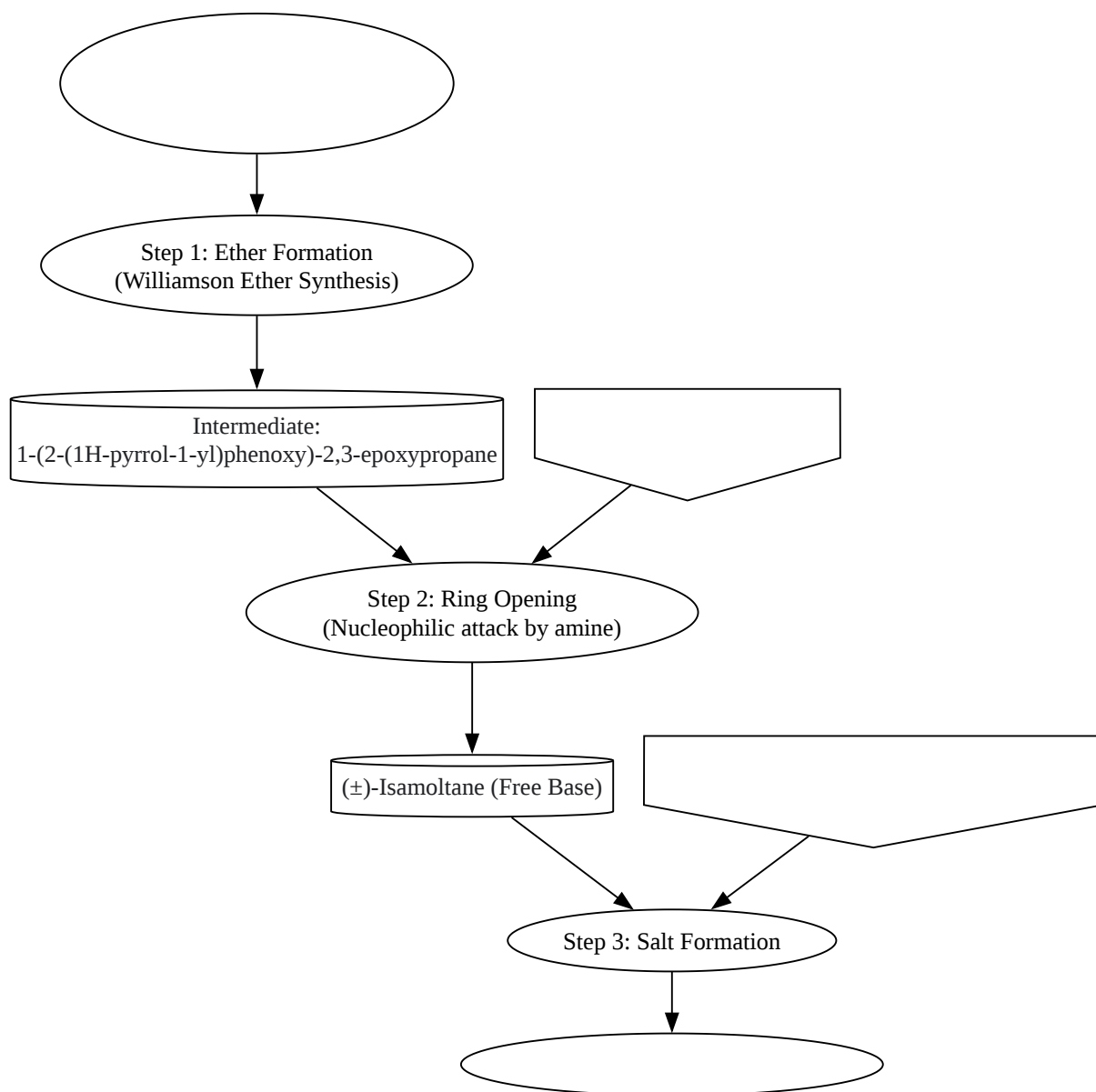
Physicochemical Properties

A summary of the key physicochemical properties of Isamoltane and its hydrochloride salt is presented below.

Property	Value	Source
Molecular Formula (Free Base)	C ₁₆ H ₂₂ N ₂ O ₂	[2][4]
Molecular Weight (Free Base)	274.36 g/mol	[2][4]
Molecular Formula (HCl Salt)	C ₁₆ H ₂₃ ClN ₂ O ₂	[5]
Molecular Weight (HCl Salt)	310.82 g/mol	[1][5]
Stereochemistry	Racemic ((±)-Isamoltane)	[1]

Synthesis of (±)-Isamoltane Hydrochloride

While specific, detailed protocols for the synthesis of (±)-Isamoltane hydrochloride are not readily available in the provided search results, a general synthetic route can be proposed based on the synthesis of related phenoxypropanolamine compounds. The key steps would likely involve the reaction of a substituted phenol with an epoxide, followed by the addition of an amine.



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Caption: Generalized synthetic workflow for (±)-Isamoltane Hydrochloride.

Experimental Protocol (Generalized)

- **Ether Formation:** 2-(1H-pyrrol-1-yl)phenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate, 1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane. This is a standard Williamson ether synthesis.
- **Epoxide Ring Opening:** The resulting epoxide is then subjected to nucleophilic attack by isopropylamine. This reaction opens the epoxide ring and introduces the isopropylamino group, yielding the racemic mixture of Isamoltane (free base).
- **Salt Formation:** The Isamoltane free base is dissolved in a suitable organic solvent (e.g., ethanol or diethyl ether) and treated with a solution of hydrochloric acid. The (±)-Isamoltane hydrochloride salt precipitates out of the solution and can be collected by filtration and then dried.

Pharmacology and Mechanism of Action

Isamoltane is a potent antagonist at multiple receptor sites, which underlies its complex pharmacological profile.^[2] It primarily acts as a selective antagonist of the serotonin 5-HT_{1B} receptor and also as a ligand for β -adrenoceptors.^[6] The 5-HT_{1B} activity resides in the (-)-enantiomer.^[3]

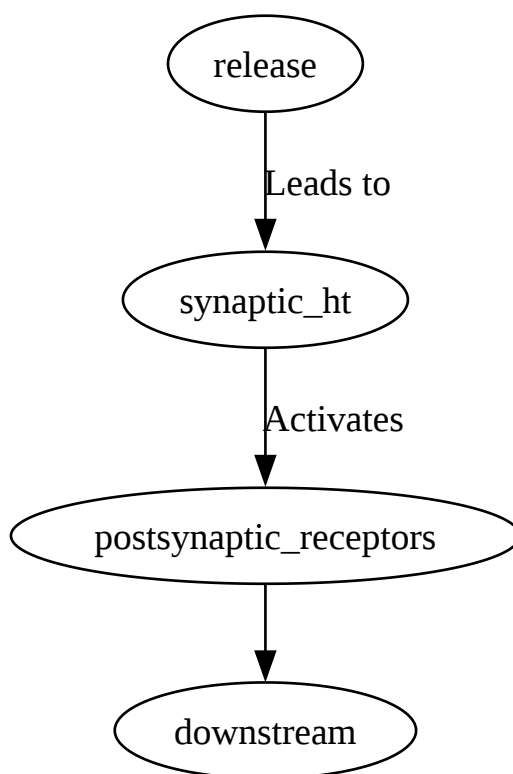
Receptor Binding Profile

The affinity of Isamoltane for various receptors has been quantified in radioligand binding studies.

Receptor Target	Parameter	Value (nM)	Notes	Source
5-HT _{1B} Receptor	IC ₅₀	39	Inhibition of [¹²⁵ I]ICYP binding in rat brain membranes.	[3][6]
	K _i	21	[2][7]	
β-Adrenoceptor	IC ₅₀	8.4	[3][6]	
5-HT _{1A} Receptor	IC ₅₀	1070	Inhibition of [³ H]8-OH-DPAT binding.	[3]
	K _i	112	[2][7]	
5-HT ₂ Receptor	IC ₅₀	3000 - 10000	Weak activity.	[3]
α ₁ -Adrenoceptor	IC ₅₀	3000 - 10000	Weak activity.	[3]

Signaling Pathway

Isamoltane's anxiolytic effects are believed to stem from its antagonism of presynaptic 5-HT_{1B} autoreceptors.[3][7] These autoreceptors normally provide a negative feedback signal, inhibiting further release of serotonin (5-HT) from the presynaptic terminal. By blocking these receptors, Isamoltane disinhibits the neuron, leading to an increased release of 5-HT into the synaptic cleft.[7] This elevated synaptic 5-HT can then modulate postsynaptic receptors, leading to downstream behavioral effects.



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Caption: Mechanism of action of Isamoltane at the serotonergic synapse.

Key Experimental Methodologies

The pharmacological data for Isamoltane were generated using established in vitro and in vivo techniques.

In Vitro Receptor Binding Assays

- Objective: To determine the binding affinity (IC_{50}) of Isamoltane for various neurotransmitter receptors.
- Methodology:
 - Membrane Preparation: Brain tissue (e.g., rat cerebral cortex, hippocampus) is homogenized and centrifuged to isolate cell membranes rich in the receptors of interest.[\[3\]](#)
[\[6\]](#)

- Competitive Binding: The prepared membranes are incubated with a specific radioligand (e.g., [¹²⁵I]CYP for 5-HT_{1B} receptors, [³H]8-OH-DPAT for 5-HT_{1A} receptors) and varying concentrations of Isamoltane.[3]
- Detection: After incubation, the membranes are washed to remove unbound radioligand. The amount of bound radioactivity is measured using a scintillation counter.
- Analysis: The concentration of Isamoltane that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated.

In Vivo Measurement of 5-HT Turnover

- Objective: To assess the effect of Isamoltane on serotonin synthesis and release in the living brain.
- Methodology:
 - Animal Dosing: Rats are administered Isamoltane via intraperitoneal (i.p.) injection at various doses (e.g., 1 and 3 mg/kg).[3]
 - Decarboxylase Inhibition: Animals are co-treated with an inhibitor of aromatic L-amino acid decarboxylase. This prevents the conversion of 5-hydroxytryptophan (5-HTP) to 5-HT, causing 5-HTP to accumulate. The rate of accumulation serves as an index of serotonin synthesis.
 - Tissue Analysis: After a set time, the animals are euthanized, and brain regions (e.g., cortex) are dissected.[3]
 - Quantification: The concentration of 5-HTP in the brain tissue is measured using techniques like high-performance liquid chromatography (HPLC). An increase in 5-HTP accumulation indicates an increase in 5-HT synthesis, consistent with autoreceptor antagonism.[3]

Human Beta-Adrenergic Receptor Blockade Assessment

- Objective: To measure the systemic effects of Isamoltane on β_1 - and β_2 -adrenergic receptors in healthy volunteers.[8]

- Methodology:
 - Study Design: A randomized, double-blind, crossover study design is used, with volunteers receiving placebo, Isamoltane (e.g., 4 mg and 10 mg), or a reference beta-blocker like propranolol.[8]
 - β_1 -Blockade (Exercise Test): Subjects perform a standardized exercise test, and their heart rate is monitored. A reduction in exercise-induced tachycardia compared to placebo indicates β_1 -adrenergic blockade.[8]
 - β_2 -Blockade (Albuterol Challenge): Subjects inhale cumulative doses of albuterol, a β_2 -agonist. The effects on skeletal muscle (tremor) and airway conductance are measured. Attenuation of these effects by Isamoltane indicates β_2 -adrenergic blockade.[8]

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